molecular formula C12H21NO3 B2990457 Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate CAS No. 1228450-21-2

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate

Cat. No.: B2990457
CAS No.: 1228450-21-2
M. Wt: 227.304
InChI Key: FPTMDKGETGTSCG-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-5-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 . It has a molecular weight of 227.3 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO3/c1-9-5-7-13 (8-6-10 (9)14)11 (15)16-12 (2,3)4/h9H,5-8H2,1-4H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 317.1±35.0 °C and a predicted density of 1.038±0.06 g/cm3 . Its pKa is predicted to be -1.48±0.40 .

Scientific Research Applications

Cardioprotective Agents

The compound has been explored for its potential use in treating ischemic heart diseases. A study described the discovery of tert-butyl derivatives as potent malonyl-CoA decarboxylase inhibitors, which showed significant effects in improving cardiac efficiency and function in a rat heart global ischemia/reperfusion model. This suggests its potential application as a cardioprotective agent (Cheng et al., 2006).

Chiral Auxiliary in Organic Synthesis

Another application is in the synthesis of chiral compounds. tert-Butyl 4-methyl-5-oxoazepane-1-carboxylate derivatives have been used as chiral auxiliaries for the synthesis of enantiomerically pure compounds. For instance, one study highlighted its use in dipeptide synthesis, demonstrating its utility in preparing enantiomerically pure compounds through benzylation and oxidative coupling reactions (Studer et al., 1995).

Synthesis of Cryptophycin-24 (Arenastatin A)

This compound has been utilized in the synthesis of cryptophycin-24, a component of cryptophycins, indicating its role in developing compounds with potential anticancer activities. The synthesis involved setting stereogenic centers crucial for the compound's activity, showcasing the tert-butyl derivative's importance in complex organic syntheses (Eggen et al., 2000).

Antibacterial Agents

In the field of antibacterial research, tert-butyl derivatives have been investigated for their efficacy as antibacterial agents. A study synthesized and evaluated various tert-butyl-containing compounds for in vitro and in vivo antibacterial activities, highlighting their potential as therapeutic agents (Bouzard et al., 1992).

Organic Synthesis and Chemical Transformations

Tert-butyl derivatives have been applied in various chemical transformations, including ester methylenation, highlighting their versatility as reagents in organic synthesis. One study described the use of tert-butyl esters in highly nucleophilic and selective methylenation reactions, emphasizing their practicality in large-scale synthesis (Yan et al., 2004).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Properties

IUPAC Name

tert-butyl 4-methyl-5-oxoazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-5-7-13(8-6-10(9)14)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTMDKGETGTSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 4-methyl-5-oxo-azepane-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (2.5 g, 8.36 mmol) in dioxane (20 mL) was added 2 M aqueous KOH (20 mL) at 25° C. The resulting solution was stirred at 100° C. for 24 hours before being cooled to RT and extracted twice with EtOAC. The combined organic layers were dried (Na2SO4), filtered, and evaporated to give 1.8 g of 4-methyl-5-oxo-azepane-1-carboxylic acid tert-butyl ester (95% yield).
Name
4-methyl-5-oxo-azepane-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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